Methyl 4-fluoro-3-methoxy-5-nitrobenzoate Methyl 4-fluoro-3-methoxy-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1951444-68-0
VCID: VC2896533
InChI: InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3
SMILES: COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC
Molecular Formula: C9H8FNO5
Molecular Weight: 229.16 g/mol

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

CAS No.: 1951444-68-0

Cat. No.: VC2896533

Molecular Formula: C9H8FNO5

Molecular Weight: 229.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate - 1951444-68-0

Specification

CAS No. 1951444-68-0
Molecular Formula C9H8FNO5
Molecular Weight 229.16 g/mol
IUPAC Name methyl 4-fluoro-3-methoxy-5-nitrobenzoate
Standard InChI InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3
Standard InChI Key XGBXDFAPUUAAHB-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC
Canonical SMILES COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is an organic compound classified as a benzoate ester with several functional groups attached to a benzoic acid framework. The compound's structure is characterized by the strategic positioning of a fluorine atom, a methoxy group, and a nitro group on the aromatic ring, along with a methyl ester moiety .

Structural Characteristics

The compound features a benzoate core with four key functional groups:

  • A fluorine atom at the 4-position

  • A methoxy group at the 3-position

  • A nitro group at the 5-position

  • A methyl ester group

This particular arrangement of substituents contributes to the compound's unique electronic properties and reactivity profile.

Physical and Chemical Properties

Table 1: Key Properties of Methyl 4-Fluoro-3-Methoxy-5-Nitrobenzoate

PropertyValueSource
Molecular FormulaC9H8FNO5
Molecular Weight245.19 g/mol
CAS Number1951444-68-0
IUPAC Namemethyl 4-fluoro-3-methoxy-5-nitrobenzoate
MDL NumberMFCD28968078
PubChem CID118993517
Physical StateSolid (presumed based on similar compounds)
SolubilitySoluble in common organic solvents (presumed)

The presence of an electron-withdrawing nitro group and fluorine atom, combined with the electron-donating methoxy group, creates an interesting electronic distribution within the molecule, influencing its reactivity and potential applications.

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of methyl 4-fluoro-3-methoxy-5-nitrobenzoate can be achieved through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy would reveal characteristic signals for:

  • The aromatic protons (showing splitting patterns influenced by the fluorine substituent)

  • The methoxy protons (typically appearing as a singlet)

  • The methyl ester protons (typically appearing as a singlet)

19F NMR would provide additional confirmation of the fluorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • C=O stretching of the ester group (approximately 1720-1740 cm-1)

  • NO2 symmetric and asymmetric stretching (approximately 1350 and 1530 cm-1)

  • C-F stretching (approximately 1100-1200 cm-1)

  • C-O stretching of the methoxy and ester groups

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present in the molecule .

Functional GroupPotential TransformationResulting Functionality
Nitro groupReductionAmino group
Methyl esterHydrolysisCarboxylic acid
Methyl esterAminolysisAmide
Methoxy groupDemethylationHydroxyl group
FluorineNucleophilic substitutionVarious substituents

Chemical Reactivity

Reactivity Profile

The chemical reactivity of methyl 4-fluoro-3-methoxy-5-nitrobenzoate is largely determined by the electronic effects of its substituents:

  • The nitro group activates the ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it

  • The fluorine atom can be susceptible to nucleophilic displacement under appropriate conditions

  • The methyl ester group can undergo typical ester reactions, including hydrolysis, transesterification, and reduction

  • The methoxy group may undergo cleavage under strong acidic conditions

Key Reactions

Based on the compound's structure, key reactions may include:

  • Reduction of the nitro group to form the corresponding amine

  • Hydrolysis of the methyl ester to form the carboxylic acid

  • Nucleophilic aromatic substitution of the fluorine atom

  • Various coupling reactions enabled by the functional groups present

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